Methyl 2-benzyl-1,3-dioxolane-2-propionate
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Overview
Description
Methyl 2-benzyl-1,3-dioxolane-2-propionate is an organic compound with the molecular formula C13H16O4. It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms. This compound is known for its applications in various fields, including chemical synthesis and the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methyl 2-benzyl-1,3-dioxolane-2-propionate typically involves a multi-step synthetic process:
Epoxidation Reaction: Styrene is reacted with hydrogen peroxide to generate 2-phenyl-2-propanol.
Condensation Reaction: 2-phenyl-2-propanol reacts with formaldehyde to form 1-phenyl-2-propanol acetal.
Cyclization Reaction: The acetal undergoes cyclization in the presence of an acid to yield 2-benzyl-2-methyl-1,3-dioxolane.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzyl-1,3-dioxolane-2-propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-benzyl-1,3-dioxolane-2-propionate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the fragrance industry due to its pleasant smell.
Mechanism of Action
The mechanism of action of methyl 2-benzyl-1,3-dioxolane-2-propionate involves its interaction with specific molecular targets and pathways. The compound can undergo acetalization reactions, where aldehydes react with diols to form cyclic acetals . This process is catalyzed by acids and involves the formation of a stable five-membered ring structure .
Comparison with Similar Compounds
Methyl 2-benzyl-1,3-dioxolane-2-propionate can be compared with other similar compounds, such as:
2-Benzyl-2-methyl-1,3-dioxolane: Similar in structure but lacks the propionate group.
1,3-Dioxolane, 2-(phenylmethyl): Another derivative of dioxolane with a different substitution pattern.
These compounds share similar chemical properties but differ in their specific applications and reactivity.
Properties
CAS No. |
68084-00-4 |
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Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
methyl 3-(2-benzyl-1,3-dioxolan-2-yl)propanoate |
InChI |
InChI=1S/C14H18O4/c1-16-13(15)7-8-14(17-9-10-18-14)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
InChI Key |
BQGGHVZNRMUBRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1(OCCO1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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